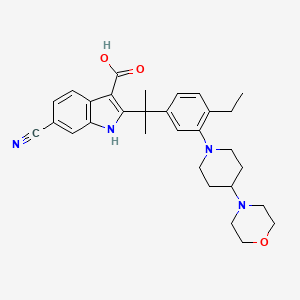

6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid

Descripción general

Descripción

6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C30H36N4O3 and its molecular weight is 500.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid (CAS No. 1256584-78-7) is a chemical compound that serves as an intermediate in the synthesis of Alectinib, a selective inhibitor of anaplastic lymphoma kinase (ALK). This compound has gained interest due to its biological activity, particularly in cancer treatment.

- Molecular Formula : C30H36N4O3

- Molecular Weight : 500.63 g/mol

- CAS Number : 1256584-78-7

Biological Activity

The biological activity of this compound is primarily linked to its role as an ALK inhibitor. Alectinib, which utilizes this compound, is effective against various forms of cancer, particularly non-small cell lung cancer (NSCLC) with ALK mutations.

- Inhibition of ALK : The compound binds to the ATP-binding site of the ALK enzyme, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival.

- Blocking Resistance Mutations : It has shown efficacy against resistant ALK mutations, making it a valuable option in treating patients who have developed resistance to first-line therapies.

Research Findings

Recent studies have highlighted the compound's potential in combination therapies:

- Combination with PI3K Inhibitors : Research indicates that combining ALK inhibitors like Alectinib with phosphatidylinositol 3-kinase (PI3K) inhibitors can enhance anti-tumor effects. This combination has been shown to significantly reduce cancer cell viability compared to monotherapy .

-

Case Studies :

- Patient Response : A clinical study involving patients with advanced NSCLC demonstrated a high response rate when treated with Alectinib, leading to substantial tumor shrinkage in cases previously resistant to other therapies.

- Synergistic Effects : In vitro studies revealed that the combination of Alectinib and PI3K inhibitors resulted in at least a twofold increase in anti-cancer effects compared to either agent alone .

Data Table: Efficacy of 6-Cyano Compound in Cancer Treatment

| Study Reference | Treatment Regimen | Response Rate | Notes |

|---|---|---|---|

| Study A | Alectinib Monotherapy | 60% | Effective in ALK-positive NSCLC patients |

| Study B | Alectinib + PI3K Inhibitor | 85% | Significant improvement over monotherapy |

| Study C | Combination Therapy | 75% | Targeted therapy for resistant mutations |

Aplicaciones Científicas De Investigación

Pharmacological Applications

6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid is primarily recognized for its role as an impurity in the synthesis of Alectinib. Alectinib is crucial for treating ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier therapies.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Indole Framework : Utilizing indole derivatives and appropriate reagents to construct the indole core.

- Cyanation : Introducing the cyano group through nucleophilic substitution or other cyanation methods.

- Side Chain Modification : Attaching ethyl and morpholinopiperidine groups to enhance biological activity.

Case Study 1: Efficacy in Cancer Treatment

A study published in Clinical Cancer Research evaluated Alectinib's efficacy in patients with ALK-positive NSCLC. The results demonstrated significant tumor shrinkage and prolonged progression-free survival compared to traditional chemotherapy options, underscoring the importance of intermediates like 6-cyano compounds in drug development .

Case Study 2: Resistance Mechanisms

Research highlighted in Nature Reviews Cancer discussed how mutations in the ALK gene lead to resistance against first-line therapies. The study emphasizes the role of compounds like 6-cyano derivatives in developing next-generation ALK inhibitors that can overcome these resistance mechanisms .

Análisis De Reacciones Químicas

Preparation of Alectinib from 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid

Alectinib can be prepared from this compound .

-

A mixture of this compound and dimethyl acetamide are stirred for 15 minutes at 25-30°C .

-

Acetic anhydride and diisopropylethylamine are added to the reaction mixture at 25-30°C .

-

The reaction mixture is heated to 85-90°C and stirred for 5 hours .

-

Hydrochloric acid is added to the reaction mixture at 10-15°C and stirred for 20 minutes at the same temperature .

-

Acetone is added to the reaction mixture at 10-15°C and stirred for 10 minutes at the same temperature . The solid is filtered, and pyridine is added at 25-30°C and stirred for 2 hours at the same temperature . The solid is filtered, washed with acetone, and dried to get the title compound .

Preparation of this compound from tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride

This compound can be prepared from tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride .

-

Trifluoroethanol is added to tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride at 25-30°C and stirred for 10 minutes at the same temperature .

-

Trimethylsilylchloride is slowly added to the reaction mixture at 0-5°C and stirred for 5 hours at the same temperature .

-

Aqueous sodium hydroxide solution is slowly added to the reaction mixture .

An alternate method to produce 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid (V) from 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid methyl ester (IV) is as follows :

-

Add 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid methyl ester (IV) and trifluoroethanol into the reaction flask in the nitrogen atmosphere .

-

Add trimethylchlorosilane under the temperature of 5-10° C. and conduct stirring operations for 3 hours .

-

Add acetone, and add 1M sodium hydroxide solution and 1M potassium dihydrogen phosphate solution drop by drop .

-

Filter the reaction system, and wash the obtained solid with water and acetone .

-

Dry it to obtain the off-white solid 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid (V) .

Propiedades

IUPAC Name |

6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O3/c1-4-21-6-7-22(18-26(21)34-11-9-23(10-12-34)33-13-15-37-16-14-33)30(2,3)28-27(29(35)36)24-8-5-20(19-31)17-25(24)32-28/h5-8,17-18,23,32H,4,9-16H2,1-3H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWCKBDSBRNQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)O)N4CCC(CC4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601109770 | |

| Record name | 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256584-78-7 | |

| Record name | 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256584-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.